1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a quinoline moiety, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities with 1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives also share structural features with the compound .
Uniqueness
This compound is unique due to the combination of its quinoline, piperidine, and chlorophenyl moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the chlorophenyl group can enhance the compound’s ability to interact with certain biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C22H19ClN2O3 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H19ClN2O3/c23-16-7-5-14(6-8-16)20-13-18(17-3-1-2-4-19(17)24-20)21(26)25-11-9-15(10-12-25)22(27)28/h1-8,13,15H,9-12H2,(H,27,28) |
InChI Key |
WALMYVNKLPPLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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